N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Description
N-[4-(4-Iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide (PubChem CID: Not explicitly provided in evidence) is a thiazole-based compound featuring a 1,3-thiazole core substituted with a 4-iodophenyl group at position 4 and a 3,4-dimethoxybenzamide moiety at position 2. Thiazoles are heterocyclic aromatic compounds known for their diverse pharmacological applications, including anticancer, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3S/c1-23-15-8-5-12(9-16(15)24-2)17(22)21-18-20-14(10-25-18)11-3-6-13(19)7-4-11/h3-10H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWWJJSNQZMYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The iodophenyl group can be introduced via an iodination reaction using iodine or an iodine-containing reagent. The final step involves the coupling of the thiazole derivative with 3,4-dimethoxybenzoyl chloride under basic conditions to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Electrophilic Substitution on the Benzamide Ring
The electron-rich 3,4-dimethoxybenzamide moiety directs electrophilic substitution to the para position of the methoxy groups. Key reactions include:
| Reaction Type | Conditions/Reagents | Outcome/Product | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0–5°C) | Nitro group introduced at C5 of benzamide | |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halogenation at C5 or C6 positions |
Research Findings :
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Methoxy groups enhance ring activation, enabling regioselective nitration at C5 under mild conditions .
-
Chlorination requires Lewis acid catalysts, with yields dependent on reaction time (e.g., 65–78% for Cl₂/FeCl₃) .
Nucleophilic Aromatic Substitution (NAS) at the Iodophenyl Group
The para-iodo substituent on the thiazole ring undergoes NAS due to iodine’s role as a leaving group:
Mechanistic Insight :
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Palladium-catalyzed cross-coupling with boronic acids proceeds efficiently (yields: 70–85%) due to the electron-withdrawing thiazole ring .
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Hydrolysis under basic conditions generates a phenolic derivative but requires prolonged heating .
Hydrolysis of the Benzamide Linkage
The amide bond undergoes acid- or base-catalyzed hydrolysis:
| Conditions | Reagents | Product | Source |
|---|---|---|---|
| Acidic | HCl (6M), reflux | 3,4-Dimethoxybenzoic acid + thiazol-2-amine | |
| Basic | NaOH (10%), 80°C | Sodium 3,4-dimethoxybenzoate + amine |
Kinetics :
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Hydrolysis rates are slower compared to aliphatic amides due to resonance stabilization (t₁/₂ ≈ 12 hours in 6M HCl) .
Demethylation of Methoxy Groups
Selective demethylation can modify the benzamide’s electronic properties:
| Reagent | Conditions | Outcome | Source |
|---|---|---|---|
| BBr₃ (1.0M) | CH₂Cl₂, -78°C → RT | C3/C4 methoxy → hydroxyl groups | |
| HI/AcOH | Reflux, 24h | Full demethylation to catechol |
Key Data :
-
BBr₃ achieves partial demethylation (yield: 60–70%) without disrupting the thiazole ring .
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HI/AcOH fully demethylates both positions but may degrade the amide bond .
Cross-Coupling via Thiazole C-H Activation
The thiazole ring participates in direct arylation reactions:
| Catalyst System | Conditions | Product | Source |
|---|---|---|---|
| Pd(OAc)₂/XPhos | DMA, 120°C, 24h | Arylation at C5 of thiazole |
Scope :
Oxidation/Reduction Reactions
Functional group interconversions are feasible:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C | Thiazole → thiazole-1-oxide | |
| Reduction | H₂, Pd/C, EtOH | Iodo → hydrogen (rare; requires high pressure) |
Limitations :
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Thiazole oxidation is regioselective but low-yielding (∼40%) .
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Catalytic hydrogenation of the iodo group is impractical due to competing side reactions .
Stability Under Physiological Conditions
Studies on analogs reveal degradation pathways:
| Condition | Observation | Source |
|---|---|---|
| pH 7.4 buffer, 37°C | Slow hydrolysis of amide (t₁/₂ ≈ 48h) | |
| UV light (254 nm) | Iodo-thiazole bond cleavage |
Implications :
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. The thiazole ring is known for its biological activity, and the presence of the iodophenyl group enhances its efficacy against certain pathogens and cancer cells .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and electrical conductivity. It is also used in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The iodophenyl group can enhance the compound’s binding affinity to specific targets, increasing its potency. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electron-Withdrawing Groups : The iodine substituent in the main compound contrasts with bromine in 3b and chlorine in 15. Iodine's larger atomic radius and polarizability may enhance hydrophobic interactions in target binding compared to lighter halogens .
- Bioactive Moieties : Thiourea derivatives (17–23) exhibit carbonic anhydrase inhibition, suggesting that the 3,4-dimethoxybenzamide scaffold is versatile for enzyme targeting .
Recommendations :
Biological Activity
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and case reports to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C18H15IN2O3S. Its structure features a thiazole ring substituted with an iodophenyl group and a dimethoxybenzamide moiety, which may contribute to its biological properties.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 532.4 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties . A study conducted by Ghabbour et al. highlighted the anticancer potential of thiazole derivatives, suggesting that structural modifications could enhance efficacy against various cancer cell lines .
Case Study: In Vitro Effects
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells through apoptosis induction. For instance, a recent investigation into thiazole derivatives reported significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
The proposed mechanism of action includes:
- Inhibition of Protein Kinases : Thiazole derivatives are known to interact with protein kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : Evidence suggests that it can cause G1 phase arrest in cancer cells, preventing further proliferation.
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial activity against various pathogens. A comparative study indicated that modifications in the thiazole ring could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cell Proliferation | IC50 ~ 5 μM | |
| Antimicrobial | Disk Diffusion Method | Zone of Inhibition ~ 15 mm |
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that the presence of the iodophenyl group enhances biological activity by improving binding affinity to target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
